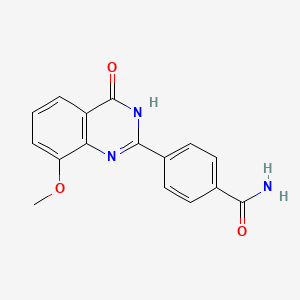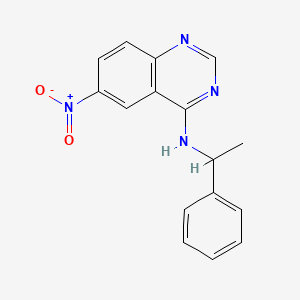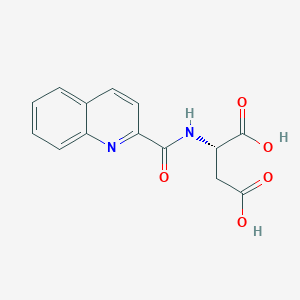![molecular formula C18H24N2O2 B11836775 tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(1H-pirrolo[3,2-b]piridin-7-il)ciclohexanocarboxilato de terc-butilo es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta un núcleo de pirrolo[3,2-b]piridina, que es una estructura bicíclica fusionada que contiene anillos de pirrol y piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(1H-pirrolo[3,2-b]piridin-7-il)ciclohexanocarboxilato de terc-butilo normalmente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Un enfoque común es sintetizar primero el núcleo de pirrolo[3,2-b]piridina a través de una serie de reacciones de ciclización. Este núcleo luego se funcionaliza con un grupo éster de terc-butilo y una porción de ciclohexanocarboxilato. Las condiciones de reacción a menudo implican el uso de ácidos o bases fuertes, altas temperaturas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización, la destilación y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(1H-pirrolo[3,2-b]piridin-7-il)ciclohexanocarboxilato de terc-butilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Agentes halogenantes como la N-bromosuccinimida para la bromación y reactivos de Grignard para la alquilación.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 4-(1H-pirrolo[3,2-b]piridin-7-il)ciclohexanocarboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 4-(1H-pirrolo[3,2-b]piridin-7-il)ciclohexanocarboxilato de terc-butilo involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y la estructura del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
4-(1H-pirrolo[2,3-b]piridin-4-il)piperazin-1-carboxilato de terc-butilo: Otro compuesto con un núcleo de pirrolo[2,3-b]piridina similar.
4-(5-cloro-1H-pirrolo[2,3-b]piridin-4-il)piperazin-1-carboxilato de terc-butilo: Contiene un sustituyente cloro en el núcleo de pirrolo[2,3-b]piridina.
Singularidad
El 4-(1H-pirrolo[3,2-b]piridin-7-il)ciclohexanocarboxilato de terc-butilo es único debido a su patrón de sustitución específico y la presencia de la porción de ciclohexanocarboxilato. Esta singularidad estructural puede conducir a diferentes reactividad química y actividad biológica en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C18H24N2O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)13-6-4-12(5-7-13)14-8-10-19-15-9-11-20-16(14)15/h8-13,20H,4-7H2,1-3H3 |
Clave InChI |
QGSHRMBAAGWXDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCC(CC1)C2=C3C(=NC=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)





![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)
![(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11836755.png)


![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)
